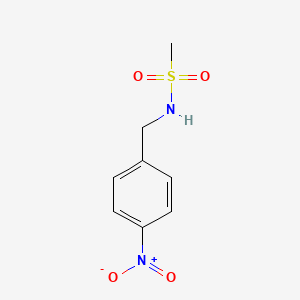

N-(4-nitrobenzyl)methanesulfonamide

Description

Contextualizing the Broader Significance of Sulfonamide Architectures in Chemical Synthesis

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR'R'', is a cornerstone in modern organic and medicinal chemistry. wikipedia.org This structural motif is found in a multitude of important pharmaceutical agents, including antimicrobial, anti-inflammatory, and anti-cancer drugs. wikipedia.orgopenaccesspub.orgarabjchem.org The widespread presence of the sulfonamide group in bioactive compounds stems from its ability to act as a bioisostere of carboxylic acids, forming similar hydrogen bond interactions, which enhances its versatility in drug design. researchgate.net

Beyond their medicinal applications, sulfonamide architectures hold significant value in chemical synthesis. Due to the rigidity of the functional group, sulfonamides are typically crystalline solids. wikipedia.org This property has been historically exploited in classical organic chemistry for the derivatization and characterization of amines, as the resulting sulfonamide has a sharp and identifiable melting point. wikipedia.org

The synthesis of sulfonamides is a well-established yet continuously evolving field. The classic and most common laboratory approach involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov However, researchers continue to develop novel and more efficient methodologies to construct the crucial S-N bond, including transition-metal-catalyzed reactions and the use of solid-phase synthesis techniques, aiming to overcome the limitations of traditional methods, such as the use of harsh reaction conditions. researchgate.netorganic-chemistry.org

Position and Unique Aspects of N-(4-nitrobenzyl)methanesulfonamide within the N-Substituted Methanesulfonamide (B31651) Class

This compound belongs to the class of N-substituted methanesulfonamides. Its structure is defined by three key components:

The Methanesulfonamide Core: A simple CH₃SO₂- group.

The N-Substituent: A benzyl (B1604629) group, which provides a flexible linker between the nitrogen and the phenyl ring.

The 4-nitro Group: A strong electron-withdrawing group positioned on the para-position of the phenyl ring.

The synthesis of this specific compound follows the classical approach to sulfonamide formation. As detailed in published procedures, it can be prepared by reacting 4-nitrobenzylamine (B181301) with methanesulfonyl chloride. prepchem.com The reaction typically employs a base like triethylamine (B128534) in a suitable solvent such as methylene (B1212753) chloride. prepchem.com

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 4-nitrobenzylamine hydrochloride | Methanesulfonyl chloride | Triethylamine | Methylene Chloride | Not Specified | prepchem.com |

The presence of the 4-nitrobenzyl group distinguishes this compound from other sulfonamides. The nitro group significantly influences the electronic properties of the molecule, making the N-H proton more acidic compared to non-nitrated analogs. Furthermore, the nitro group itself can serve as a handle for further chemical transformations, such as reduction to an amine group, which is a common strategy in the synthesis of complex molecules and dyes. nih.govmdpi.com

Current Research Landscape and Emerging Scientific Interest in this compound Chemistry

While extensive literature dedicated solely to this compound is specialized, the scientific interest in this compound and its close analogs is primarily driven by its potential as an intermediate in organic synthesis and as a model for studying molecular interactions. nih.govchemicalbook.com Research on structurally related nitro-substituted sulfonamides provides insight into the potential areas of interest for this specific compound. mdpi.comnih.gov

The broader landscape of N-substituted sulfonamides is an active area of research, with studies focusing on the development of novel synthetic routes and the exploration of their applications in medicinal chemistry and material science. nih.govnih.gov The strategic design of sulfonamides with specific substituents is a key theme, aiming to impart diverse biological or material properties. nih.govnih.gov For instance, a closely related compound, N-Methyl-1-(4-nitrophenyl)methanesulfonamide, has been identified as a reagent used in the pharmaceutical industry. chemicalbook.com

Overview of Key Academic Research Domains Explored for this compound

The academic exploration of this compound and its analogs primarily falls into two key domains: synthetic chemistry and structural analysis.

Synthetic Chemistry: The compound serves as a clear example of sulfonamide synthesis. prepchem.com More importantly, it is a valuable synthetic intermediate. The nitro group can be readily reduced to an amino group, providing a pathway to other functionalized molecules. This transformation is demonstrated in the reduction of the related compound N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide to its corresponding amine, which is an intermediate for dye synthesis. nih.gov This highlights the utility of the nitrobenzyl moiety as a masked amino group.

Crystal Engineering and Structural Chemistry: The study of the crystal structures of sulfonamides is crucial for understanding their solid-state properties and for rational drug design. The specific arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds. In sulfonamides, the N-H group commonly acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. mdpi.com

The crystal structure of this compound itself is not widely reported in the search results, but analysis of closely related structures reveals key packing motifs. For example, studies on various nitro-substituted sulfonamides show that the nitro group often participates in C-H···O interactions, which, along with N-H···O hydrogen bonds, stabilize the crystal packing. nih.govmdpi.com The dihedral angle between the aromatic rings in such molecules is a significant structural parameter. nih.gov The table below summarizes crystallographic data for some related sulfonamide structures, illustrating the typical bond lengths and interactions that are studied.

Table 2: Selected Crystallographic Data for Related Sulfonamide Compounds

| Compound | S-N Bond Length (Å) | S-C Bond Length (Å) | Key Intermolecular Interactions | Source |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | ~1.633 | ~1.766 | N–H···O hydrogen bonds, C–H···O interactions | mdpi.com |

| N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide | 1.637(2) | 1.762(3) | C—H···O interaction | nih.gov |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | Not specified | Not specified | C—H···O hydrogen bonds | researchgate.netnih.gov |

| 4-methyl-N-(propyl)benzenesulfonamide | 1.622(3) - 1.624(3) | 1.773(4) - 1.777(3) | C—H···O and N—H···O hydrogen bonds | nsf.gov |

This focus on structural chemistry underscores the importance of the nitrobenzyl group in directing the supramolecular assembly of these molecules, a key area of interest in material sciences for the design of new crystalline materials with specific properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C8H10N2O4S/c1-15(13,14)9-6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3 |

InChI Key |

IPNKTDILKDQEPR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precision Pathways for N 4 Nitrobenzyl Methanesulfonamide

Direct Synthesis Approaches to N-(4-nitrobenzyl)methanesulfonamide

A primary and direct method for the synthesis of this compound involves the sulfonylation of 4-nitrobenzylamine (B181301). This reaction is a cornerstone of sulfonamide synthesis, directly forming the sulfur-nitrogen bond.

Amine Sulfonylation via 4-Nitrobenzylamine Hydrochloride and Methanesulfonyl Chloride

A common and effective method for the synthesis of this compound is the reaction of 4-nitrobenzylamine hydrochloride with methanesulfonyl chloride in the presence of a base.

The sulfonylation of 4-nitrobenzylamine hydrochloride is typically carried out in a suitable organic solvent that can facilitate the reaction between the amine and the sulfonyl chloride. A frequently employed solvent for this transformation is dichloromethane (B109758). The reaction is generally conducted at a reduced temperature, often starting at 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions.

A crucial aspect of this synthesis is the use of a base to neutralize the hydrochloric acid liberated from the amine salt and the hydrogen chloride generated during the sulfonylation reaction. Triethylamine (B128534) is a commonly used base for this purpose. The stoichiometry of the base is critical; an excess is often used to ensure the complete neutralization of the acid and to drive the reaction to completion. The methanesulfonyl chloride is typically added dropwise to the reaction mixture containing the amine and the base to maintain control over the reaction rate.

The optimization of reaction conditions can involve varying the solvent, the base, and the reaction temperature. While dichloromethane is a standard solvent, other aprotic solvents could potentially be used. The choice of base can also be explored, with other tertiary amines or inorganic bases being potential candidates. Temperature is a key parameter to optimize; while the reaction is initiated at a low temperature, it may be allowed to warm to room temperature to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

| Parameter | Condition | Purpose |

| Solvent | Dichloromethane | To dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | To control the initial exotherm and then drive the reaction to completion. |

| Base | Triethylamine | To neutralize HCl and drive the reaction forward. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of starting materials and formation of the product. |

Following the completion of the reaction, a standard work-up procedure is employed to isolate and purify the this compound. This typically involves washing the organic layer sequentially with an aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by water and then a brine solution to remove water-soluble byproducts and to aid in the separation of the aqueous and organic layers.

After washing, the organic solvent is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Further purification of the this compound is often necessary to obtain a product of high purity. Recrystallization is a common method for purifying solid organic compounds. The choice of solvent for recrystallization is critical and depends on the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For sulfonamides, solvent systems such as ethanol-water mixtures or isopropanol (B130326) have been found to be effective.

Alternatively, column chromatography can be employed for purification. This technique separates compounds based on their differential adsorption onto a stationary phase. For this compound, a silica (B1680970) gel column with a suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to isolate the pure product from any unreacted starting materials or byproducts.

The yield of the purified product is then calculated based on the initial amount of the limiting reactant. A thorough analysis of the product's purity can be conducted using techniques like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

| Purification Step | Description |

| Aqueous Work-up | Washing with NaHCO₃, water, and brine to remove impurities. |

| Drying | Removal of residual water from the organic phase using an anhydrous salt. |

| Solvent Removal | Evaporation of the solvent to obtain the crude product. |

| Recrystallization/Chromatography | Further purification to achieve high purity of the final product. |

N-Sulfonylacetamide-Mediated Alkylation Routes

An alternative synthetic strategy for preparing this compound involves the alkylation of an N-sulfonylacetamide derivative. This multi-step approach provides a different pathway to the target molecule.

Utilizing N-(Methylsulphonyl)acetamide Potassium Salt with 4-Nitrobenzyl Bromide

In this method, the potassium salt of N-(methylsulphonyl)acetamide serves as the nucleophile. This salt is reacted with 4-nitrobenzyl bromide, an electrophilic alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the acetamide (B32628) salt displaces the bromide ion from the benzylic position of 4-nitrobenzyl bromide.

This approach is advantageous as it utilizes a pre-formed sulfonamide-containing nucleophile, which can lead to a cleaner reaction with fewer side products compared to the direct sulfonylation of a primary amine.

Thermal and Base-Catalyzed Reaction Profiles

The alkylation of N-(methylsulphonyl)acetamide potassium salt is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), which can effectively solvate the potassium salt and facilitate the nucleophilic attack.

The reaction profile can be influenced by both thermal conditions and the presence of a base. Heating the reaction mixture is often necessary to drive the alkylation to completion. For instance, conducting the reaction at an elevated temperature, such as refluxing in a suitable solvent, can significantly increase the reaction rate.

While the potassium salt of N-(methylsulphonyl)acetamide is already basic, the addition of an external base is generally not required for the alkylation step itself. The reaction's progress can be monitored over time at a set temperature to establish a thermal profile. This would involve taking aliquots from the reaction mixture at different time points and analyzing them to determine the extent of product formation.

The base catalysis aspect would come into play if one were to start from N-(methylsulphonyl)acetamide and a base to generate the potassium salt in situ. In such a scenario, the choice and amount of base (e.g., potassium carbonate, potassium hydroxide) would be critical parameters to study to understand their effect on the reaction rate and yield. The thermal profile under these base-catalyzed conditions would also be an important factor to investigate for process optimization.

| Reaction Component | Role |

| N-(Methylsulphonyl)acetamide potassium salt | Nucleophile |

| 4-Nitrobenzyl bromide | Electrophile (Alkylating agent) |

| Dimethylformamide (DMF) | Polar aprotic solvent |

| Heat | To increase the reaction rate |

General Principles and Related Strategies in Sulfonamide Synthesis Applicable to this compound

The formation of the sulfonamide bond is a cornerstone of many synthetic endeavors, leading to a wide array of biologically active molecules and functional materials. The strategies outlined below are not only pertinent to the synthesis of this compound but also to a broader class of sulfonamide-containing compounds.

Sulfonylation of Aromatic Amines and Precursors

The most direct and widely employed method for the synthesis of this compound involves the reaction of 4-nitrobenzylamine with methanesulfonyl chloride. This reaction, a classic example of sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

A representative procedure involves dissolving 4-nitrobenzylamine hydrochloride in a suitable solvent, such as dichloromethane, and cooling the solution to 0°C. orgsyn.org A base, commonly triethylamine, is then added, followed by the dropwise addition of methanesulfonyl chloride. orgsyn.org The reaction is typically stirred for a short period at a low temperature to ensure complete conversion. orgsyn.org The resulting this compound can then be isolated and purified through standard workup procedures, including washing with acidic and saline solutions, followed by drying and concentration of the organic layer. orgsyn.org This method is highly efficient, often yielding the desired product in high purity and yield.

The general principle of sulfonylation extends to a variety of aromatic amines and sulfonyl chlorides. For instance, the synthesis of Nimesulide, an anti-inflammatory drug, involves the mesylation of 2-amino-5-nitrodiphenylether with methanesulfonyl chloride in the presence of a base like pyridine (B92270). researchgate.net The reaction conditions, such as temperature and the choice of solvent and base, can be optimized to suit the specific reactivity of the substrates. researchgate.net In some cases, a catalyst such as dimethylaminopyridine (DMAP) may be employed to facilitate the reaction, as seen in the synthesis of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. nih.gov

Table 1: Representative Reaction Conditions for the Sulfonylation of Amines

| Amine Substrate | Sulfonylating Agent | Solvent | Base | Temperature | Yield | Reference |

| 4-Nitrobenzylamine hydrochloride | Methanesulfonyl chloride | Dichloromethane | Triethylamine | 0°C | 85% | orgsyn.org |

| 2-Amino-5-nitrodiphenylether | Methanesulfonyl chloride | Pyridine | Pyridine | 15°C to 100°C | Not specified | researchgate.net |

| 4-Methoxy-2-nitroaniline | Methanesulfonyl chloride | Dichloromethane | Triethylamine, DMAP | 0°C | 90% (crude) | nih.gov |

| 2-(3-chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl chloride | Dichloromethane | Triethylamine | Not specified | Not specified | lookchem.com |

This table presents a selection of reaction conditions and is not exhaustive.

Multi-Step Approaches from Halogenated Nitro-Substituted Aromatics

A key precursor for this approach is a halogenated derivative such as 4-nitrobenzyl bromide. The synthesis of 4-nitrobenzyl bromide can be achieved through the radical bromination of 4-nitrotoluene (B166481) using elemental bromine in a solvent like carbon tetrachloride, under irradiation with a photolamp. commonorganicchemistry.com Once the halogenated precursor is obtained, it can be subjected to a nucleophilic substitution reaction with a suitable nitrogen-containing nucleophile.

For instance, the reaction of 4-nitrobenzyl bromide with a sulfonamide anion could theoretically yield the target compound. While a direct example for this compound is not prominently described, the principle is demonstrated in the synthesis of other nitrogen-containing derivatives. For example, 4-nitrobenzyl bromide has been reacted with various pyridine derivatives to form quaternary ammonium (B1175870) salts. researchgate.net

Furthermore, the synthesis of N-(2-bromo-4-nitrophenyl)methanesulfonamide from 2-bromo-4-nitroaniline (B50497) and methanesulfonyl chloride illustrates the utility of halogenated nitroanilines as precursors for more complex sulfonamides. nih.gov This suggests a potential route where a halogenated nitrobenzylamine could be first synthesized and then subjected to sulfonylation.

The broader context of using haloarenes in nitro compound synthesis is well-established, with palladium-catalyzed reactions offering a versatile method for the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics under mild conditions. acs.org This highlights the synthetic utility of halogenated aromatics in accessing a diverse range of nitro compounds that can serve as precursors to sulfonamides.

Table 2: Examples of Reactions Involving Halogenated Nitroaromatics

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Nitrotoluene | Bromine, light | 4-Nitrobenzyl bromide | commonorganicchemistry.com |

| 2-Bromo-4-nitroaniline | Methanesulfonyl chloride | N-(2-bromo-4-nitrophenyl)methanesulfonamide | nih.gov |

| Aryl chlorides/triflates | Nitrating agents (Pd-catalyzed) | Nitroaromatics | acs.org |

| 4-Nitrobenzyl bromide | Pyridine derivatives | Quaternary ammonium salts | researchgate.net |

This table provides examples of synthetic transformations starting from halogenated nitroaromatics.

Strategic Demethylation for the Synthesis of Related Hydroxyl-Functionalized Nitro-Sulfonamide Analogs

The synthesis of hydroxyl-functionalized analogs of this compound, such as N-(4-hydroxy-2-nitrobenzyl)methanesulfonamide, often requires a strategic demethylation step from a more readily accessible methoxy-substituted precursor. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, with several reagents capable of effecting this change.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr3). orgsyn.org This reagent is particularly useful as it can selectively cleave methyl ethers at or below room temperature, often in the presence of other functional groups that might be sensitive to harsher conditions. orgsyn.org The reaction is typically performed in an anhydrous solvent such as dichloromethane, where the ether is treated with a solution of BBr3. orgsyn.org The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

While a specific example of the demethylation of a direct precursor to a hydroxyl-functionalized this compound analog is not detailed in the provided context, the general applicability of this method is well-documented. For instance, the synthesis of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide has been reported, which could serve as a potential precursor for a demethylation reaction. researchgate.netnih.gov The successful synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide from its methoxy (B1213986) analog further supports the feasibility of this strategy within related nitro-aromatic systems. nih.gov

Other reagents and methods for aryl methyl ether cleavage include hydrobromic acid, often in the presence of a phase transfer catalyst, which has been shown to be effective for the selective cleavage of certain diaryl ethers. lookchem.com

Table 3: Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions | Substrate Example | Reference |

| Boron Tribromide (BBr3) | Anhydrous dichloromethane, 0°C to room temperature | 3,3'-Dimethoxybiphenyl | orgsyn.org |

| Hydrobromic Acid (48%) / Phase Transfer Catalyst | Not specified | Aryl alkyl ethers | lookchem.com |

This table highlights common reagents used for the cleavage of aryl methyl ethers to their corresponding phenols.

Chemical Reactivity and Targeted Transformations of N 4 Nitrobenzyl Methanesulfonamide

Intrinsic Reactivity of the Nitro and Sulfonamide Moieties

The inherent reactivity of the nitro and sulfonamide functionalities governs the primary chemical transformations of N-(4-nitrobenzyl)methanesulfonamide. These groups can be targeted selectively under specific reaction conditions to yield a variety of derivatives.

The reduction of the aromatic nitro group is a common and versatile transformation. This process can be controlled to produce different products, primarily the corresponding amine, N-(4-aminobenzyl)methanesulfonamide. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield, especially given the presence of the sulfonamide group, which is generally stable under these conditions. acs.orgrsc.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. mdpi.commst.edu

Catalytic Hydrogenation: This is a widely used method known for its efficiency and clean reaction profiles. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are often employed. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. mit.edu For instance, catalytic hydrogenation can progress through a condensation mechanism where an azo dimer intermediate is formed and then rapidly consumed to yield the primary amine. mit.edu

Chemical Reduction: A variety of chemical reducing agents can be used. These include metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), as well as metal hydrides. mst.edu Sodium borohydride (B1222165) (NaBH₄) is a moderate reducing agent that typically reduces aldehydes and ketones but not nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes, such as Ni(PPh₃)₄, allowing for the reduction of nitroaromatic compounds to their corresponding amines at room temperature. jsynthchem.com Another approach involves the use of sodium sulfide (B99878) or sulfhydrate, which can effectively reduce nitro groups to amino groups. google.com

The selective reduction of the nitro group is a key step in the synthesis of various derivatives, as the resulting amino group can undergo a wide range of further chemical modifications. The general tolerance of the sulfonamide moiety to these reduction conditions makes this a reliable synthetic strategy. acs.org

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups

| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Hydrogen atmosphere, various solvents | High efficiency, clean reaction, mild conditions possible | Catalyst cost, potential for over-reduction |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Acidic conditions | Inexpensive reagents | Harsh conditions, workup can be tedious |

| Metal Hydride Systems | NaBH₄/Ni(PPh₃)₄ | Room temperature, ethanol | Mild conditions, high selectivity | Cost of transition metal catalyst |

| Sulfide Reduction | Na₂S, NaSH | Aqueous or alcoholic solution | Can be selective for specific nitro groups | Potential for side reactions, odor of sulfur compounds |

The sulfonamide group (-SO₂NH-) possesses a nitrogen atom with a lone pair of electrons, making it potentially nucleophilic. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the basicity and nucleophilicity of this nitrogen compared to a typical amine. The proton on the sulfonamide nitrogen is acidic, with pKa values for N-acyl sulfonamides being in the range of 4-5. thieme-connect.de

Despite this reduced reactivity, the sulfonamide nitrogen can participate in nucleophilic reactions, particularly after deprotonation by a suitable base. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can abstract the acidic proton to generate a highly nucleophilic sulfonamide anion. This anion can then react with various electrophiles.

One common reaction is N-alkylation. For example, transition metal catalysts, such as ruthenium(II) arene complexes and palladium(II) pincer complexes, have been utilized for the selective N-alkylation of sulfonamides with alcohols. mdpi.com

The reactivity of the sulfonamide nitrogen is a key feature in the derivatization of this compound, allowing for the introduction of various substituents at this position. The nucleophilicity of the nitrogen can be influenced by the nature of the substituents on both the aromatic ring and the sulfonyl group.

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents already present: the nitro group (-NO₂) and the methanesulfonamidomethyl group (-CH₂NHSO₂CH₃).

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and is strongly deactivating towards electrophilic aromatic substitution. youtube.comyoutube.com It directs incoming electrophiles to the meta position (relative to the nitro group). This is because the ortho and para positions are significantly destabilized by the positive charge that develops in the arenium ion intermediate during the reaction. youtube.comquora.com

When both groups are present on the ring, their combined influence dictates the position of substitution. In this compound, the nitro group is at position 4. The methanesulfonamidomethyl group is at position 1. The nitro group directs incoming electrophiles to positions 2 and 6 (meta to itself). The methanesulfonamidomethyl group directs to positions 2 and 6 (ortho to itself). In this case, both groups reinforce the substitution at the positions ortho to the benzyl (B1604629) group and meta to the nitro group.

Therefore, further electrophilic substitution on the aromatic ring of this compound, such as nitration or halogenation, would be expected to occur at the positions ortho to the -CH₂NHSO₂CH₃ group and meta to the -NO₂ group. However, the strongly deactivated nature of the ring makes such reactions challenging, often requiring harsh conditions. For example, the nitration of N-phenylbenzenesulfonamide can be achieved using reagents like Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O. rsc.org

Derivatization Strategies for Functional Group Modulation and Advanced Applications

The functional groups of this compound can be chemically modified to create a range of derivatives with potentially new properties and applications.

While electrophilic substitution on the aromatic ring can be difficult, the sulfonamide nitrogen can be targeted for nitration. This reaction, known as N-nitration, introduces a second nitro group onto the molecule, but at the nitrogen atom of the sulfonamide, not on the aromatic ring. This would form a dinitro derivative, specifically N-nitro-N-(4-nitrobenzyl)methanesulfonamide.

The synthesis of N-nitrosulfonamides can be achieved through various methods. One common approach is the use of a nitrating agent such as nitric acid in the presence of a dehydrating agent like acetic anhydride (B1165640) or sulfuric acid. The reactivity of the sulfonamide towards N-nitration depends on its structure and the reaction conditions. The resulting N-nitrosulfonamides are often highly reactive compounds.

Acylation of the sulfonamide nitrogen is a valuable strategy for creating N-acyl sulfonamide derivatives. nih.gov This transformation involves the reaction of this compound with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base. tandfonline.com

The reaction proceeds via the deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack of the resulting anion on the carbonyl carbon of the acylating agent. A variety of catalysts can be employed to facilitate this reaction, including cesium salts of Wells-Dawson heteropolyacid, which has been shown to be an efficient and reusable catalyst for the N-acylation of sulfonamides in water. tandfonline.com

The resulting N-acyl sulfonamides are an important class of compounds. The N-acylsulfonamide group is structurally similar to a carboxylic acid and is considered a bioisostere, meaning it can mimic the biological activity of a carboxylic acid. nih.gov This has led to the synthesis of numerous N-acyl sulfonamide derivatives for various applications in medicinal chemistry. rsc.org

Table 2: Common Acylating Agents for Sulfonamide N-Acylation

| Acylating Agent | General Structure | Catalyst/Conditions |

| Acyl Chloride | R-COCl | Base (e.g., pyridine (B92270), triethylamine) |

| Acid Anhydride | (R-CO)₂O | Base or catalyst (e.g., Cs₅HP₂W₁₈O₆₂) |

| Carboxylic Acid | R-COOH | Condensation agent (e.g., DCC, EDC) |

General Substitution and Oxidation Reactions for Analog Synthesis

The chemical scaffold of this compound offers several sites for structural modification, enabling the synthesis of a diverse range of analogs. Key transformations include reactions of the nitro group, substitution on the aromatic ring, and oxidation of the benzylic methylene (B1212753) bridge. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

Nitro Group Reduction

The most prominent transformation for this compound is the reduction of the aromatic nitro group to an aniline (B41778) derivative. This conversion is a common and versatile step in organic synthesis, as the resulting amino group can serve as a precursor for a wide array of further functionalizations, such as amide or sulfonamide formation, diazotization, and subsequent substitution reactions.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established industrial process with numerous methodologies. prepchem.com For this compound, this transformation yields N-(4-aminobenzyl)methanesulfonamide. Common laboratory and industrial methods applicable to this conversion include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas. It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). For instance, the reduction of a nitro group to an amine often proceeds in two steps: first, reaction with a reducing agent like tin (Sn) and an acid catalyst, followed by the addition of a base to neutralize excess acid and yield the neutral amine. ontosight.ai

Sulfide Reagents: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can also be employed for the reduction of nitro groups. These reagents can sometimes offer selectivity in molecules with multiple reducible functional groups.

The resulting N-(4-aminobenzyl)methanesulfonamide is a key intermediate for synthesizing analogs with modified functionalities at the 4-position of the aromatic ring. For example, in the synthesis of dye intermediates, aromatic amines, prepared by the reduction of the corresponding nitro compounds, are widely used. nih.gov

Table 1: Synthesis of N-(4-aminobenzyl)methanesulfonamide via Nitro Group Reduction

| Starting Material | Product | Reagents and Conditions |

| This compound | N-(4-aminobenzyl)methanesulfonamide | 1. Sn, HCl; 2. NaOH (aq) |

| This compound | N-(4-aminobenzyl)methanesulfonamide | H₂, Pd/C, Ethanol |

| This compound | N-(4-aminobenzyl)methanesulfonamide | Fe, NH₄Cl, H₂O/Ethanol |

This table represents common, established methods for nitro group reduction and their application to the target molecule.

Electrophilic Aromatic Substitution

The synthesis of analogs through electrophilic aromatic substitution on the phenyl ring of this compound is challenging. The aromatic ring is strongly deactivated by the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the methanesulfonamidomethyl group (-CH₂NHSO₂CH₃). The nitro group is a powerful deactivating meta-director. The methanesulfonamidomethyl group is also deactivating due to the inductive effect of the sulfonamide moiety.

Consequently, forcing conditions would be required for reactions like halogenation or nitration, which may lead to low yields or undesired side reactions. For instance, Friedel-Crafts acylation of nitrobenzene (B124822) is generally unsuccessful under any conditions due to the severe deactivation of the ring. xmu.edu.cn

However, it is possible to introduce substituents onto the aromatic ring prior to the formation of the sulfonamide. For example, analogs such as N-(2-bromo-4-nitrophenyl)methanesulfonamide can be synthesized from the corresponding substituted aniline, 2-bromo-4-nitroaniline (B50497), by reacting it with methanesulfonyl chloride. ontosight.ai This highlights a common synthetic strategy: building the desired substitution pattern on the aniline precursor before coupling with the sulfonyl chloride.

Should direct substitution on this compound be attempted, the nitro group would direct incoming electrophiles to the positions meta to it (positions 2 and 6). The methanesulfonamidomethyl group is an ortho, para-director, but its activating/deactivating influence is complex. Given the overwhelming deactivating power of the nitro group, substitution would be expected to occur, if at all, at the 2-position, which is ortho to the benzyl group and meta to the nitro group.

Oxidation of the Benzylic Position

The benzylic methylene group (-CH₂-) in this compound represents another site for chemical transformation. Oxidation of this position can lead to the corresponding N-aroylmethanesulfonamide analog. A relevant method for this transformation is the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. While this method produces an imine, subsequent hydrolysis would yield the desired benzoyl derivative.

This type of oxidation provides a pathway to carbonyl-containing analogs, which can be valuable for further derivatization, for instance, through reactions of the ketone functionality.

Table 2: Proposed Synthesis of N-(4-nitrobenzoyl)methanesulfonamide via Oxidation

| Starting Material | Intermediate Product | Final Product (after hydrolysis) | Reagents and Conditions |

| This compound | N-(4-nitrobenzylidene)methanesulfonamide | N-(4-nitrobenzoyl)methanesulfonamide | 1. K₂S₂O₈, Pyridine; 2. H₃O⁺ |

This table is based on established oxidation methods for similar N-(arylsulfonyl)benzylamines and proposes their application to the target molecule.

Rigorous Structural Elucidation and Conformational Landscape of N 4 Nitrobenzyl Methanesulfonamide

Single Crystal X-ray Diffraction Analysis of N-(4-nitrobenzyl)methanesulfonamide and Analogous Structures

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the exact arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation ucibio.pt.

Analysis of analogous structures provides critical data on the bond parameters within molecules related to this compound. In the related compound N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, the sulfur-carbon (S1—C1) and sulfur-nitrogen (S1—N1) bond lengths were determined to be 1.762 (3) Å and 1.637 (2) Å, respectively nih.gov. Similarly, in ({4-nitrophenyl}sulfonyl)tryptophan, the sulfonamide S1—N1 bond length is 1.624(3) Å, which is noted to be slightly shorter than the average N—S bond length, likely due to the influence of the electronegative oxygen atoms attached to the sulfur atom mdpi.com. The geometry around the sulfur atom in these sulfonamides is typically a distorted tetrahedron mdpi.com.

Interactive Table: Selected Bond Lengths in Analogous Structures

| Compound Name | Bond | Bond Length (Å) | Source |

|---|---|---|---|

| N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide | S1—C1 | 1.762 (3) | nih.gov |

| N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide | S1—N1 | 1.637 (2) | nih.gov |

In ({4-nitrophenyl}sulfonyl)tryptophan, the bond angles around the central sulfur atom range from 105.23(15)° for N1-S1-O2 to 120.47(16)° for O1-S1-O2, indicating this tetrahedral distortion mdpi.com. The bond lengths and angles are generally found to be within the normal ranges for this class of compounds nih.govnih.govresearchgate.net.

Dihedral angles, which describe the rotation around a chemical bond, are crucial in defining the three-dimensional shape of a molecule. In sulfonamides containing two aromatic rings, the rings are often significantly twisted relative to each other.

In N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, the dihedral angle between the nitrobenzyl and benzene rings is 63.30 (8)° nih.gov.

For 4-methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene rings are nearly perpendicular, with a dihedral angle of 86.1 (1)° researchgate.net.

A similar large dihedral angle of 86.29 (1)° is observed between the aromatic rings of N-(4-methylphenylsulfonyl)-3-nitrobenzamide nih.gov.

The central sulfonamide bridge also exhibits characteristic torsion angles. The C—N—S—C torsion angle in 4-methyl-N-(4-nitrophenyl)benzenesulfonamide is 65.85 (13)° researchgate.net. In N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the S1—N2—C3—C4 and S2—N2—C3—C4 torsion angles are 82.83 (19)° and -92.42 (17)°, respectively nih.govresearchgate.net. These twisted arrangements are a common feature of the molecular architecture of sulfonamides.

Understanding Intermolecular Interactions and Supramolecular Assembly

While intermolecular bonds often dominate crystal packing, intramolecular hydrogen bonds can play a significant role in stabilizing a specific molecular conformation. In the analog N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the molecular geometry is stabilized by intramolecular C—H⋯O hydrogen bonds nih.govresearchgate.net. These interactions form S(6) ring motifs, which are common patterns in molecules where a hydrogen bond forms a six-membered ring nih.govresearchgate.net. This type of internal bonding can influence the molecule's shape and its ability to interact with neighboring molecules.

Intermolecular hydrogen bonds are key to building the extended crystalline lattice. In many sulfonamide structures, N—H⋯O and C—H⋯O interactions are prevalent.

In N-(4-nitrophenyl)methanesulfonamide, molecules are linked into centrosymmetric dimers by N—H⋯O hydrogen bonds researchgate.net.

The crystal structure of N-(4-methylphenylsulfonyl)-3-nitrobenzamide also features molecules connected into inversion dimers through N—H⋯O hydrogen bonds, which form R₂²(8) ring motifs nih.gov. These dimers are further connected by C—H⋯O interactions nih.gov.

The packing in 4-methyl-N-(4-nitrophenyl)benzenesulfonamide is stabilized by intermolecular N—H⋯O interactions researchgate.net.

In N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, the crystal packing is stabilized by weak C—H⋯O interactions that link neighboring molecules nih.gov.

In more complex cases, such as ({4-nitrophenyl}sulfonyl)tryptophan, molecular aggregation can lead to a 12-molecule synthon sustained by O—H⋯O hydrogen bonds and stabilized by N—H⋯O intermolecular contacts mdpi.comnih.gov.

These varied hydrogen bonding motifs, ranging from simple dimers to extended chains and sheets, demonstrate the diverse ways in which sulfonamide molecules organize themselves in the solid state, governed by the specific functional groups present and their steric arrangement.

Interactive Table: Intermolecular Hydrogen Bonding in Analogous Structures

| Compound Name | Hydrogen Bond Type | Supramolecular Motif | Source |

|---|---|---|---|

| N-(4-nitrophenyl)methanesulfonamide | N—H⋯O | Centrosymmetric dimers | researchgate.net |

| N-(4-methylphenylsulfonyl)-3-nitrobenzamide | N—H⋯O, C—H⋯O | Inversion dimers, chains | nih.gov |

| 4-methyl-N-(4-nitrophenyl)benzenesulfonamide | N—H⋯O | General stabilization | researchgate.net |

| N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide | C—H⋯O | Links neighboring molecules | nih.gov |

Elucidation of Two-Dimensional Network Formation in the Solid State

Detailed information regarding the intermolecular interactions, hydrogen bonding patterns, and the resulting two-dimensional network for this compound is not available.

Quantitative Analysis of Molecular Surface Interactions via Hirshfeld Surfaces and Fingerprint Plots

A quantitative analysis of the intermolecular contacts through Hirshfeld surface analysis and the corresponding fingerprint plots for this compound could not be performed as the necessary crystallographic information file (CIF) is not available.

Advanced Computational Analysis of this compound Unsuccessful

While computational studies on structurally analogous sulfonamide compounds are available, the strict requirement to focus solely on this compound prevents the extrapolation of data from these related molecules. Such an approach would not provide scientifically accurate or valid information for the target compound, as molecular properties are highly specific to the precise chemical structure.

The user's request for a detailed article structured with specific subsections on quantum chemical investigations—including optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), NBO analysis, and predicted vibrational and NMR spectra—cannot be fulfilled without access to peer-reviewed research that has performed these calculations on this compound.

Generating such an article would necessitate performing the complex computational chemistry simulations from scratch, a capability not within the scope of this assistant. Therefore, due to the absence of the required foundational data in the public domain, the creation of the requested scientific article is not possible at this time.

Advanced Computational Studies and Theoretical Characterization of N 4 Nitrobenzyl Methanesulfonamide

Thermodynamic Properties and Energy Minimization Studies

Theoretical calculations are instrumental in determining the thermodynamic parameters of N-(4-nitrobenzyl)methanesulfonamide, which are fundamental to understanding its stability and potential for chemical transformations. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate properties like standard enthalpy, entropy, and Gibbs free energy of formation.

Energy minimization studies are a cornerstone of these computational analyses. By optimizing the molecular geometry, researchers can identify the most stable conformation of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest point on the potential energy surface. The resulting minimized structure is essential for the accurate calculation of all other molecular properties.

Table 1: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Calculated Value | Unit |

| Enthalpy | Data not available | kJ/mol |

| Entropy | Data not available | J/mol·K |

| Gibbs Free Energy | Data not available | kJ/mol |

| Dipole Moment | Data not available | Debye |

Note: The table is populated with placeholders as specific calculated values for this compound were not found in the public domain during the literature search.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear picture of the electrophilic and nucleophilic sites. In the MEP map, different colors represent varying levels of electrostatic potential. Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the nitro and sulfonyl groups as regions of high negative potential. The hydrogen atoms, particularly the one attached to the nitrogen of the sulfonamide group, would exhibit a positive electrostatic potential. This analysis is crucial for understanding the intermolecular interactions the molecule can engage in, such as hydrogen bonding, and for predicting its reactivity in chemical reactions.

The MEP surface provides a visual representation of how a molecule will be recognized by other chemical species, making it a key predictor of chemical reactivity and biological activity.

Table 2: Color Coding of MEP Surface and Corresponding Charge

| Color Range | Electrostatic Potential | Interpretation |

| Red | Most Negative | Strongest attraction to positive charge (Nucleophilic center) |

| Yellow/Green | Intermediate | Relatively neutral |

| Blue | Most Positive | Strongest repulsion of positive charge (Electrophilic center) |

Note: This table provides a general interpretation of MEP surface color coding. A specific MEP map for this compound was not available in the reviewed literature.

Strategic Applications of N 4 Nitrobenzyl Methanesulfonamide in Contemporary Organic Synthesis and Chemical Probing

Role as a Versatile Synthetic Intermediate and Molecular Building Block

The specific combination of a reactive nitro group and a stable sulfonamide moiety makes N-(4-nitrobenzyl)methanesulfonamide a versatile building block in synthetic organic chemistry. The nitro group can be readily transformed into other functional groups, most notably an amine, which serves as a crucial handle for further molecular elaboration.

This compound and its analogs serve as key starting materials for a variety of organic molecules. The aromatic nitro group is a latent form of an amino group. Through well-established reduction reactions, the nitro functionality can be converted to an aniline (B41778) derivative. These aromatic amines are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. nih.gov For instance, the reduction of a nitro compound is a common strategy for preparing the corresponding aromatic amine, which can then be used in further synthetic steps, such as the creation of dye molecules like Acid Blue 264. nih.gov

Table 1: Synthetic Transformations of the this compound Scaffold

| Functional Group | Transformation Reaction | Resulting Group | Application |

|---|---|---|---|

| 4-Nitro Group | Catalytic Hydrogenation / Reduction | 4-Amino Group | Intermediate for dyes, pharmaceuticals |

| Sulfonamide N-H | Alkylation / Acylation | Substituted Sulfonamide | Modulation of biological activity |

| Benzyl (B1604629) C-H | Radical Halogenation | Halogenated Benzyl | Further functionalization handle |

Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in medicine. The 4-nitrophenyl moiety, a key component of this compound, is frequently incorporated into precursors for the synthesis of various heterocyclic systems. researchgate.net Chalcones bearing nitrophenyl groups, for example, are cyclized to produce isoxazoles, pyrazolines, and pyrimidines. researchgate.net

More directly, the sulfonamide group itself can participate in or direct the formation of heterocyclic rings. N-sulfonyl amidines, which can be prepared from thioamides and sulfonyl azides, are versatile intermediates for constructing nitrogen-containing heterocycles such as 1,2,3-triazoles, isoxazoles, and thiazoles. nih.gov The synthesis of these complex molecules often proceeds regioselectively, allowing for the controlled preparation of specific isomers. nih.gov The inherent reactivity of the this compound structure makes it a suitable starting point for building such substituted heterocyclic frameworks.

Derivatization for Analytical Method Development and Enhanced Detection

In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes. This compound possesses features that make it, or similar structures, ideal for use as a derivatizing agent, particularly for analyses involving chromatography coupled with mass spectrometry.

LC-MS is a powerful analytical technique, but its sensitivity can be limited for compounds with poor ionization efficiency. nih.gov Chemical derivatization can overcome this by introducing a tag that enhances the analyte's response in the mass spectrometer. nih.gov The 4-nitrobenzyl group is an excellent electrophilic tag. Reagents like 2-nitrobenzaldehyde (B1664092) are used to derivatize metabolites of nitrofuran drugs, converting them into stable products with enhanced detectability for LC-MS/MS analysis. researchgate.net This strategy increases the molecular mass, shifting the analyte to a cleaner region of the mass spectrum and improving quantification. researchgate.net

While this compound itself is not primarily a derivatizing agent, its structural elements exemplify the properties of an effective one. The nitro group can be detected with high sensitivity by an electron capture detector (ECD) or can be reduced to a highly fluorescent amine. This principle is applied in the analysis of various compounds where a nitro-containing reagent is used to "tag" the molecule of interest. For example, derivatization can increase signal enhancements by 3- to 295-fold depending on the analyte and the reagent used. nih.gov

Table 2: Comparison of Derivatization Strategies for Enhanced LC-MS Detection

| Derivatization Approach | Target Functional Group | Advantage | Example Reagent | Reference |

|---|---|---|---|---|

| Dienophile Addition | Conjugated Diene | High ionization efficiency, specific fragmentation | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | nih.gov |

| Hydroxyl Tagging | Hydroxyl (-OH) | Increased sensitivity, improved chromatography | Isonicotinoyl chloride (INC) | nih.gov |

| Aldehyde Condensation | Hydrazine/Amine | Stable derivative, enhanced MS/MS signal | 2-Nitrobenzaldehyde | researchgate.netqub.ac.uk |

| Furaldehyde Reaction | Nitrofuran Metabolites | Forms parent nitrofuran for unified analysis | 5-nitro-2-furaldehyde (5-NFA) | nih.gov |

Chemical probes are molecules designed to study biological systems by selectively interacting with a specific target. The this compound structure contains a "warhead" in the form of the nitrobenzyl group, which can be adapted for probing applications. The nitroaromatic moiety is electrochemically active and can be used in the design of electrochemical sensors.

Furthermore, the reduction of the nitro group to a fluorescent amine provides a mechanism for "turn-on" fluorescence sensing. A probe incorporating this feature would be non-fluorescent in its native state but would become fluorescent upon reacting with a specific analyte or under certain biological conditions (e.g., in a hypoxic environment characteristic of tumors). The sulfonamide portion can be modified to include a targeting ligand that directs the probe to a specific protein or cellular location, making the this compound scaffold a promising starting point for creating sophisticated chemical probes. ambeed.com

Foundational Contributions to General Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, famously associated with the first class of antibacterial sulfa drugs. nih.govresearchgate.net The study of simple sulfonamides like methanesulfonamide (B31651) and its derivatives, including this compound, provides fundamental insights into the chemical properties that underpin the utility of this entire class of compounds. mdpi.com

Research into the structure of sulfonamides has clarified the nature of the sulfur-nitrogen bond. Spectroscopic and computational studies have shown that there is minimal π-bonding contribution involving the sulfur 3p orbitals in the S-N bond. chemrxiv.org The rotational barriers around the S-N bond are primarily governed by steric and electrostatic repulsion rather than the breaking of a π-bond. chemrxiv.org This fundamental understanding is crucial for designing sulfonamide-based drugs with specific conformational preferences to optimize binding to their biological targets.

Furthermore, simple sulfonamides have been shown to play direct roles in facilitating chemical reactions. Methanesulfonamide, for example, acts as both a cosolvent and a general acid catalyst in the Sharpless asymmetric dihydroxylation, a key reaction in organic synthesis. organic-chemistry.org It aids in transferring hydroxide (B78521) ions between phases and protonates intermediate osmate esters, thereby accelerating the reaction. organic-chemistry.org These studies highlight that even the simplest sulfonamides contribute significantly to the broader toolkit of synthetic and physical organic chemistry.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Catalytic Asymmetric Synthesis Routes to Chiral N-(4-nitrobenzyl)methanesulfonamide Analogs

The development of chiral pharmaceuticals and materials is a cornerstone of modern chemical research. While this compound itself is achiral, its structure serves as a template for creating chiral analogs. Future research could focus on introducing stereocenters through catalytic asymmetric synthesis, a powerful strategy for accessing enantiomerically pure compounds. youtube.com

Several established catalytic methods for creating chiral sulfonamides could be adapted for this purpose. nih.gov For instance, palladium-catalyzed atroposelective hydroamination has been successfully used to construct axially chiral sulfonamides. acs.org A similar strategy could be envisioned where derivatives of this compound, appropriately substituted on the phenyl ring, are synthesized to create stable atropisomers with high enantioselectivity.

Another promising avenue involves the asymmetric reduction of a precursor ketone or the asymmetric alkylation at the benzylic position. Furthermore, methods developed for the asymmetric synthesis of chiral sulfinamides using cobalt(III) complexes could inspire new catalytic cycles for related sulfonamide structures. nih.gov The exploration of these routes would not only yield novel chiral molecules but also expand the toolkit of asymmetric catalysis.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalytic System (Example) | Target Chirality | Rationale |

|---|---|---|---|

| Atroposelective N-Arylation/Allylation | Chiral Palladium Catalysts (e.g., with Trost ligand) | Axial Chirality | Established for other N-C axially chiral sulfonamides; requires ortho-substitution on the nitrobenzyl ring. nih.gov |

| Asymmetric Hydroamination | Palladium Catalysts with Chiral Ligands | Axial Chirality | Pd-catalyzed hydroamination of allenes with aryl sulfonamides can produce axially chiral products. acs.org |

| Asymmetric C-H Functionalization | Chiral Transition Metal Catalysts (e.g., Rh, Ir) | Point Chirality | Direct asymmetric functionalization of the benzylic C-H bond to introduce a stereocenter. |

Investigation of this compound as a Ligand in Coordination Chemistry

The this compound molecule possesses multiple potential donor sites for metal coordination: the deprotonated sulfonamide nitrogen, the two sulfonamide oxygen atoms, and the two oxygen atoms of the nitro group. This poly-functionality makes it a compelling candidate for investigation as a ligand in coordination chemistry.

Sulfonamides are known to form stable complexes with a variety of transition metals, acting as versatile pharmacophores in the design of metal-based therapeutic agents. tandfonline.comnih.govisp.edu.pk The coordination can occur through the nitrogen or oxygen atoms of the sulfonamide group. nih.gov Simultaneously, organic nitro compounds like nitrobenzene (B124822) can coordinate to metal centers such as AlCl₃ through their oxygen atoms. rsc.org

Future studies could explore the synthesis and characterization of metal complexes with this compound. Research could systematically investigate its coordination modes (monodentate vs. bidentate vs. bridging) with different metal ions (e.g., Cu(II), Zn(II), Ru(II)). An intriguing possibility is the pH-dependent switching of coordination, as demonstrated in ruthenium complexes with tethered sulfonamides, which could be used to modulate the complex's reactivity. nih.gov Such complexes could find applications in catalysis, bioinorganic chemistry, or as precursors to novel materials. isp.edu.pkresearchgate.net

Advanced Mechanistic Studies of Novel Reactions Involving the Nitrobenzyl Sulfonamide Moiety

A deeper understanding of the reactivity of the this compound moiety is crucial for its application. The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the entire benzyl (B1604629) system. ketonepharma.com It enhances the acidity of the benzylic protons and makes the benzylic carbon more susceptible to nucleophilic attack. ketonepharma.comrsc.org

Future mechanistic studies could focus on several areas:

Reductive Functionalization: The reduction of the nitro group to an amine is a fundamental transformation. Mechanistic studies, potentially using in-situ spectroscopic monitoring, could elucidate the precise pathways (direct reduction vs. condensation routes involving azoxybenzene (B3421426) intermediates) under various catalytic conditions (e.g., iron-salen complexes). acs.orgrsc.org

Photoreactions: Ortho-nitrobenzyl groups are famous photocleavable protecting groups that react via an aci-nitro intermediate. acs.org Investigating the photochemistry of the para-isomer, this compound, could reveal novel photoreactions or photo-induced rearrangements. Serendipitous discoveries, such as the photoreaction of nitrobenzene derivatives with thiols to form sulfonamides, highlight the potential for unexpected reactivity. tandfonline.com

Hydrolytic and Solvolytic Stability: The stability of the sulfonamide bond under different pH conditions is critical for many applications. Mechanistic studies on the hydrolysis of this compound could provide valuable kinetic and thermodynamic data, building on existing knowledge of sulfonamide degradation pathways. electronicsandbooks.comresearchgate.net

Development of this compound-Derived Materials for Chemical Sensing or Catalysis

The unique combination of a sulfonamide and a nitroaromatic group within one molecule makes this compound an attractive building block for functional materials.

Chemical Sensors: Sulfonamides are a well-established class of optical chemosensors. bohrium.comnih.gov The sulfonamide NH proton is acidic and can be deprotonated upon binding to anions, leading to a colorimetric or fluorescent signal. nih.govresearchgate.nettandfonline.com this compound could be incorporated into polymers or attached to surfaces to create sensors for anions like fluoride (B91410) or cyanide. The nitro group could further modulate the electronic properties of the sensing system. For example, hydrogel microparticles have been functionalized with sulfonamides to create biosensors for antibiotic detection. acs.org

Heterogeneous Catalysts: The nitro group can be a key component in catalytically active materials. For instance, nitro-functionalized metal-organic frameworks (MOFs) have demonstrated superior catalytic activity in reactions like benzimidazole (B57391) synthesis. nih.gov this compound could be used as a functional linker in the synthesis of new MOFs or as a modifying agent for materials like carbon nanotubes, where the nitro group acts as an active site for reactions such as nitrobenzene reduction. rsc.org

Table 2: Potential Material Applications

| Material Type | Functional Moiety | Target Application | Proposed Mechanism |

|---|---|---|---|

| Fluorescent Sensor | Sulfonamide NH | Anion Detection (e.g., F⁻, CN⁻) | Anion-induced deprotonation or hydrogen bonding alters the electronic structure, causing a fluorescence change (PET, ESIPT). bohrium.com |

| MOF Linker | Entire Molecule | Heterogeneous Catalysis | The nitro and sulfonamide groups provide acidic/redox sites and coordination points within the framework. nih.gov |

Integration of this compound into Flow Chemistry Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. rsc.orgnih.gov The synthesis of sulfonamides is particularly well-suited for flow chemistry. acs.org

Future research should aim to develop a continuous flow process for the synthesis of this compound. This could involve the reaction of methanesulfonyl chloride with 4-nitrobenzylamine (B181301) in a micro- or meso-reactor. Such a setup would allow for precise control over reaction parameters, minimizing the formation of byproducts and improving safety, especially when handling reactive intermediates like sulfonyl chlorides. rsc.org

Furthermore, a flow platform could be extended to create a library of this compound analogs. Automated flow systems have been successfully used to prepare libraries of secondary sulfonamides through multi-step "catch and release" protocols. acs.orgresearchgate.net Applying this technology would enable the rapid synthesis and screening of derivatives for applications in medicinal chemistry or materials science, accelerating the discovery process. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.